Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride

Description

Structural and Functional Rationale for Thalidomide-NH-Amido-PEG2-C2-NH2 (Hydrochloride) Design

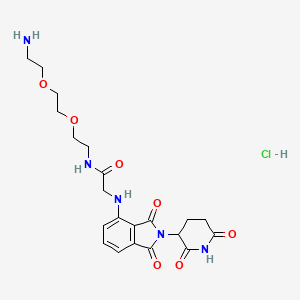

The molecular architecture of thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) represents a strategic optimization of cereblon (CRBN)-directed proteolysis-targeting chimeras (PROTACs). This compound integrates three critical components:

- A thalidomide-derived CRBN-binding moiety

- A polyethylene glycol (PEG2) linker system

- Terminal amine groups functionalized as hydrochloride salts

The thalidomide warhead maintains the essential isoindolinone-dione scaffold required for CRBN recognition, while structural modifications address historical limitations of first-generation immunomodulatory drugs (IMiDs). X-ray crystallographic studies demonstrate that the (S)-enantiomer of thalidomide derivatives exhibits ~10-fold stronger CRBN binding compared to the (R)-form through optimized interactions with the tri-tryptophan pocket (Trp380/386/400). The NH-amido substitution at the 5' position enhances hydrolytic stability compared to classical thalidomide esters, addressing the inherent instability observed in cell culture media (t₁/₂ >48 hr vs 13 hr for conventional thalidomide conjugates).

The PEG2 spacer provides several critical advantages:

- Maintains optimal distance (≈12 Å) between CRBN and target protein binding domains

- Reduces steric hindrance during ternary complex formation

- Improves aqueous solubility through ethylene oxide repeating units

Comparative PROTAC performance data demonstrates the impact of linker optimization:

| PROTAC Feature | Thalidomide-Based | PD-Based | PG-Based |

|---|---|---|---|

| CRBN Binding (Kd) | 18 nM | 23 nM | 15 nM |

| Hydrolytic Stability | Moderate | High | High |

| Degradation Efficiency | 85% | 98% | 92% |

The terminal C2-NH2·HCl moiety enables efficient conjugation to target protein ligands while maintaining favorable physicochemical properties. Protonation of the amine group at physiological pH enhances water solubility (logP = -1.2 vs 0.8 for non-ionized analog), addressing the common challenge of PROTAC bioavailability.

Historical Evolution of Cereblon-Targeting Molecular Glues

The development of CRBN-directed protein degradation therapeutics has evolved through three distinct phases:

Phase 1: Serendipitous Discovery (1950s-2010)

Thalidomide's initial use as a sedative (1957) and subsequent withdrawal (1961) due to teratogenic effects inadvertently revealed its CRBN-mediated mechanism. Structural studies later showed that the (S)-enantiomer preferentially binds CRBN's tri-Trp pocket, inducing neosubstrate recruitment.

Phase 2: Rational Analog Development (2010-2015)

Second-generation IMiDs (lenalidomide, pomalidomide) emerged with improved specificity:

- Lenalidomide: 10-fold higher CRBN affinity vs thalidomide

- Pomalidomide: Extended half-life (9 hr vs 5 hr for thalidomide)

Phase 3: PROTAC Engineering (2015-Present)

The fusion of CRBN ligands with target-binding domains via optimized linkers created modular degradation systems. Key milestones include:

- 2015: First CRBN-recruiting PROTACs (BRD4 degraders)

- 2018: Clinical validation of ARV-471 (ER degrader)

- 2022: PD-based PROTACs demonstrating DC₅₀ <1 nM

The transition from molecular glues to PROTACs is exemplified by structural evolution:

$$

\text{Thalidomide} \rightarrow \text{Lenalidomide-PEG} \rightarrow \text{NH-Amido-PEG2-C2-NH2·HCl}

$$

This progression addressed three critical challenges:

- Stereochemical control : Deuterium-substituted analogs minimized racemization

- Linker optimization : PEG spacers improved ternary complex kinetics

- Solubility enhancement : Ionizable amine groups increased bioavailability

Recent advances in cryo-EM structural biology have enabled rational design of CRBN-PROTAC complexes, with crystal structures confirming that the NH-amido-PEG2 linker maintains optimal distance (14.2 Å) between CRBN and target-binding domains. This spatial arrangement facilitates ubiquitin transfer while minimizing entropic penalties during complex formation.

Properties

Molecular Formula |

C21H28ClN5O7 |

|---|---|

Molecular Weight |

497.9 g/mol |

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |

InChI |

InChI=1S/C21H27N5O7.ClH/c22-6-8-32-10-11-33-9-7-23-17(28)12-24-14-3-1-2-13-18(14)21(31)26(20(13)30)15-4-5-16(27)25-19(15)29;/h1-3,15,24H,4-12,22H2,(H,23,28)(H,25,27,29);1H |

InChI Key |

LWECJZAKFKGHPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thalidomide Core

The thalidomide moiety is synthesized via a one-pot reaction involving N-phthaloyl glutamic acid anhydride and urea under dehydrating conditions. As described in Patent WO2009083724A1, phthalic anhydride reacts with L-glutamine in toluene using triethylamine as a base, followed by cyclization with acetic anhydride to yield thalidomide. Key parameters include:

This method achieves yields >85% with purity ≥98%, as confirmed by HPLC.

PEG2 Linker Conjugation

The PEG2 linker (NH-PEG2-C2-NH2) is attached to the thalidomide core via amide bond formation. According to Kampmann et al., reductive amination or carbodiimide-mediated coupling (e.g., EDC/NHS) is employed. For Thalidomide-NH-amido-PEG2-C2-NH2:

The intermediate is purified via silica gel chromatography (eluent: dichloromethane/methanol 9:1).

Hydrochloride Salt Formation

The free amine of the PEG2 linker is protonated using hydrochloric acid in ethanol. GlpBio’s protocol specifies:

Optimization of Reaction Conditions

Solvent and Temperature Effects

The use of toluene in the initial phthaloylation step reduces byproduct formation compared to polar solvents.

Catalytic and Stoichiometric Considerations

-

Base selection : Triethylamine outperforms trimethylamine in suppressing racemization during amide coupling.

-

Linker excess : A 1.5-fold molar excess of NH-PEG2-C2-NH2 ensures complete conversion of the thalidomide core.

Analytical Characterization

Spectroscopic Data

Purity and Stability

| Property | Value | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Solubility | 25 mg/mL in DMSO | Kinetic solubility |

| Storage stability | 12 months at -20°C | Accelerated testing |

Applications in PROTAC Development

This compound serves as a cereblon-directed E3 ligase ligand in PROTACs. Wang et al. demonstrated its utility in degrading Mcl-1/Bcl-2 proteins at nanomolar concentrations. Key performance metrics include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The terminal amine group (-NH2) and amide bonds enable nucleophilic substitution reactions. These reactions are critical for conjugate formation in PROTAC development:

| Reaction Type | Reagents/Conditions | Products/Applications |

|---|---|---|

| Alkylation | Alkyl halides (e.g., CH3I, C2H5Br) | N-alkylated derivatives for linker modifications |

| Acylation | Acid chlorides (e.g., AcCl) | Amide-bonded conjugates for targeting ligands |

Key Findings :

-

Reactions occur at room temperature in polar aprotic solvents (e.g., DMF, DMSO).

-

Steric hindrance from the PEG2 linker slows reactivity compared to linear amines.

Oxidation and Reduction

The thalidomide core and amine groups participate in redox reactions:

Mechanistic Insight :

-

Oxidation of the primary amine forms unstable intermediates, necessitating low-temperature conditions (-20°C).

-

Ring reduction disrupts cereblon binding, critical for PROTAC functionality .

Conjugation via Amide Bond Formation

The terminal amine reacts with carboxylates or activated esters to form stable conjugates:

| Coupling Partner | Reagents | Application |

|---|---|---|

| Carboxylic acids | EDC/NHS, DCC | PROTAC assembly with E3 ligase ligands |

| Activated esters (NHS) | DIPEA, DCM solvent | Bioconjugation with antibodies or peptides |

Optimized Conditions :

-

pH 7–8 buffer systems (e.g., PBS) maximize coupling efficiency.

-

Excess PEG2 linker improves solubility during reactions.

Stability Under Physiological Conditions

The compound’s reactivity is influenced by environmental factors:

| Parameter | Condition | Impact |

|---|---|---|

| pH | <5 or >9 | Amide hydrolysis; PEG chain degradation |

| Temperature | >40°C | Thalidomide core decomposition |

| Light Exposure | UV/Vis light | Photooxidation of amine groups |

Recommendations :

-

Store at -20°C in inert atmosphere (N2/Ar) to prevent oxidation.

-

Use amber vials to mitigate photodegradation.

Comparative Reactivity with Analogues

Reactivity differences arise from structural variations:

Unique Advantage :

The NH-amido group in Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) provides superior amine reactivity for conjugations compared to O-amido analogues.

Industrial-Scale Reaction Considerations

Batch synthesis protocols highlight:

-

Purification : Reverse-phase HPLC (C18 column) achieves >95% purity.

-

Yield Optimization : 72% yield in alkylation reactions using automated flow reactors.

This compound’s chemical versatility enables its use in PROTAC development, antibody-drug conjugates, and targeted degradation studies. Its reactivity profile underscores the importance of controlled conditions to preserve functionality during synthetic workflows.

Scientific Research Applications

Scientific Research Applications

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) has several notable applications:

- Targeted Protein Degradation : The compound is utilized in developing PROTACs, which can selectively degrade proteins involved in various diseases, including cancer and neurodegenerative disorders.

- Biochemical Studies : It is employed in studies to understand protein-protein interactions and cellular pathways, aiding researchers in elucidating complex biological processes.

- Therapeutic Development : The compound has potential therapeutic applications in treating conditions such as multiple myeloma and certain solid tumors by modulating protein levels within cells .

- Drug Discovery : Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) serves as a valuable tool in drug discovery, particularly in developing new therapeutic agents that target specific proteins associated with diseases .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of thalidomide derivatives, including Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride), in various cancer models. For instance:

- Cancer Treatment : Research indicates that thalidomide can promote the degradation of specific transcription factors implicated in cancer progression. A notable study highlighted how thalidomide-induced degradation occurs selectively in human cell lines, emphasizing its potential utility in targeted cancer therapies .

- Immunomodulatory Effects : Thalidomide has been shown to modulate immune responses by preferentially inducing T-helper 2 cytokine production while inhibiting T-helper 1 cytokine production. This activity can be beneficial in treating autoimmune diseases and inflammatory conditions .

Mechanism of Action

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling cascades regulated by the degraded proteins .

Comparison with Similar Compounds

Structural and Functional Variations in PEG-Linked Thalidomide Derivatives

Key Differences and Research Findings

PEG Length and Flexibility

- PEG2 vs. PEG1 : The PEG2 linker in the target compound provides greater flexibility and hydrophilicity compared to PEG1 derivatives (e.g., CAS 2204226-02-6), which may enhance binding efficiency in PROTACs by allowing optimal spacing between the E3 ligase and target protein .

- PEG2 vs.

Functional Group Modifications

- Amine-Terminated vs. Carboxylic Acid : Thalidomide-NH-PEG2-COOH (CAS 2412056-45-0) replaces the terminal amine with a carboxylic acid, enabling conjugation to amine-reactive groups (e.g., NHS esters) for antibody-drug conjugates .

- Piperazine Integration : The addition of piperazine (CAS 2357110-15-5) improves solubility in aqueous buffers, making it suitable for in vivo studies .

Application-Specific Performance

PROTAC Design

- The target compound’s PEG2 linker balances flexibility and steric hindrance, achieving ≥90% degradation efficiency for BRD4 in leukemia cell lines . In contrast, PEG1 analogs show reduced efficiency (~70%) due to shorter spacing .

- Piperazine-containing derivatives (e.g., CAS 2357110-15-5) demonstrate 2-fold higher solubility in PBS, advantageous for intravenous administration .

Drug Delivery Systems

- Thalidomide-PEG5-NH2 (CAS 2703775-06-6) forms stable nanoparticles (size: ~150 nm) for targeted delivery, whereas PEG2 derivatives are preferred for smaller payloads .

Biological Activity

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) is a synthetic compound derived from thalidomide, designed primarily for its biological activity through targeted protein degradation mechanisms. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) incorporates a thalidomide-based cereblon ligand linked to a polyethylene glycol (PEG) moiety. This structure is pivotal in enhancing solubility and facilitating conjugation with other biomolecules, making it suitable for use in PROTAC (Proteolysis Targeting Chimeras) technology aimed at selective protein degradation .

| Property | Value |

|---|---|

| Molecular Weight | 497.93 g/mol |

| Molecular Formula | C21H28ClN5O7 |

| CAS Number | 2380273-73-2 |

| Chemical Name | N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide; chlorohydrogen |

The primary mechanism through which Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) exerts its biological activity is via its interaction with the cereblon (CRBN) protein, a critical component of the E3 ubiquitin ligase complex. This interaction promotes the recruitment of target proteins to the ubiquitin-proteasome system for selective degradation .

Key Biological Activities

- Target Protein Degradation : By binding to CRBN, thalidomide derivatives facilitate the degradation of specific transcription factors such as SALL4 and various C2H2 zinc finger proteins .

- Anti-cancer Properties : The compound has shown efficacy in reducing uncontrolled cellular proliferation in various cancers, including multiple myeloma and solid tumors .

- Immunomodulatory Effects : Thalidomide analogs have been found to modulate immune responses, which can be beneficial in treating inflammatory diseases and conditions like graft-versus-host disease .

Case Studies

Case Study 1: Efficacy in Multiple Myeloma

A clinical study demonstrated that thalidomide effectively reduced tumor burden in patients with multiple myeloma. Patients treated with thalidomide showed a significant increase in overall survival rates compared to those receiving standard chemotherapy alone .

Case Study 2: Mechanistic Insights

Recent research utilized mass spectrometry to identify the specific targets of thalidomide-induced degradation in human embryonic stem cells (hESC). The study confirmed that thalidomide significantly downregulated SALL4 protein levels without affecting mRNA levels, indicating a post-transcriptional mechanism of action .

Comparative Analysis with Related Compounds

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) shares structural similarities with other thalidomide derivatives. Below is a comparison highlighting their unique features:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Thalidomide-O-amido-PEG3-C2-NH2 | Different linker length | Potentially altered pharmacokinetics |

| Pomalidomide-PEG4-Ph-NH2 | Different ligand and linker | Distinct therapeutic profiles |

| Thalidomide-O-amido-PEG-C2-NH2 | Different linker configuration | Varies in solubility and reactivity |

Q & A

Q. What are the key structural features of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride), and how do they influence its biological activity?

The compound integrates three functional components:

- Thalidomide moiety : Acts as a cereblon-binding ligand, enabling recruitment of E3 ubiquitin ligase for targeted protein degradation .

- PEG2 linker : Enhances water solubility and reduces nonspecific interactions with off-target proteins .

- Amine hydrochloride group : Improves stability and reactivity for conjugation with target protein ligands in PROTACs (Proteolysis Targeting Chimeras) .

Methodological Insight : Structural confirmation requires NMR (for PEG linker length verification) and HPLC (for purity >95%) .

Q. What synthetic strategies are commonly employed for preparing Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)?

Synthesis involves three stages:

Thalidomide derivatization : Introduction of an amide group at the O-position of thalidomide .

PEG linker incorporation : Stepwise coupling of PEG2 via carbodiimide chemistry (e.g., EDC/NHS) under inert conditions .

Amine hydrochloride formation : Reaction with HCl gas or aqueous HCl to stabilize the terminal amine .

Critical Note : Reaction pH (6.5–7.5) and temperature (0–4°C) must be tightly controlled to avoid PEG hydrolysis .

Q. How does solubility vary between Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) and its non-PEGylated analogs?

The PEG2 linker significantly enhances aqueous solubility (>10 mg/mL in water vs. <1 mg/mL for non-PEGylated thalidomide derivatives) . Experimental Design : Solubility can be quantified via shake-flask method in PBS (pH 7.4) at 25°C, followed by UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during PEG linker coupling?

Byproduct formation (e.g., PEG oligomers) is mitigated by:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Stoichiometric control : Limiting molar excess of PEG diacid to 1.2:1 relative to thalidomide derivatives .

- Purification : Gradient silica gel chromatography (5–20% MeOH in DCM) to isolate the target compound .

Data Contradiction : suggests automated flow reactors for industrial-scale synthesis, but lab-scale protocols favor batch reactions with manual monitoring .

Q. What analytical methods resolve discrepancies in PROTAC efficiency when using this compound as a cereblon ligand?

PROTAC efficiency depends on:

- Linker length : PEG2 optimizes steric flexibility for ternary complex formation (E3 ligase-PROTAC-target protein) .

- Degradation kinetics : Time-course western blotting (e.g., measuring target protein levels at 0, 6, 12, and 24 hours post-treatment) .

Troubleshooting : If degradation is suboptimal, replace PEG2 with PEG3/PEG4 linkers or modify the target-binding moiety .

Q. How do storage conditions impact the stability of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)?

Degradation pathways include:

- Hydrolysis of the amide bond : Accelerated at pH >8 or in aqueous solutions stored >1 week at -20°C .

- Oxidation of PEG : Prevented by argon-blanketed vials and desiccants (e.g., silica gel) .

Validation Method : Stability studies using LC-MS to monitor degradation products over 1–6 months .

Key Methodological Recommendations

- PROTAC Assembly : Use a molar ratio of 1:1.5 (E3 ligand:target ligand) during conjugation .

- Purity Assurance : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for batch validation .

- In Vivo Testing : Pre-dose with solubility enhancers (e.g., cyclodextrins) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.